Cas no 70097-50-6 (1(3H)-Isobenzofuranone, 3-hydroxy-5-methoxy-)
1(3H)-Isobenzofuranone, 3-hydroxy-5-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- 1(3H)-Isobenzofuranone, 3-hydroxy-5-methoxy-
- 70097-50-6
- SCHEMBL26120387
- AKOS004907425
- 3-Hydroxy-5-methoxy-1(3H)-isobenzofuranone
- CHEMBL394663
- DB-379229
-
- Inchi: 1S/C9H8O4/c1-12-5-2-3-6-7(4-5)9(11)13-8(6)10/h2-4,9,11H,1H3
- InChI Key: KZIXGEBNIHRZHI-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC(=CC=2C1O)OC)=O
Computed Properties
- Exact Mass: 180.04224
- Monoisotopic Mass: 180.04225873g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- PSA: 55.76
1(3H)-Isobenzofuranone, 3-hydroxy-5-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-396416-1.0g |
3-hydroxy-5-methoxy-1,3-dihydro-2-benzofuran-1-one |
70097-50-6 | 1.0g |
$1133.0 | 2023-03-02 | ||
| Enamine | EN300-396416-2.5g |
3-hydroxy-5-methoxy-1,3-dihydro-2-benzofuran-1-one |
70097-50-6 | 2.5g |
$2347.0 | 2023-03-02 | ||
| Enamine | EN300-396416-5.0g |
3-hydroxy-5-methoxy-1,3-dihydro-2-benzofuran-1-one |
70097-50-6 | 5.0g |
$2976.0 | 2023-03-02 | ||
| Enamine | EN300-396416-10.0g |
3-hydroxy-5-methoxy-1,3-dihydro-2-benzofuran-1-one |
70097-50-6 | 10.0g |
$3742.0 | 2023-03-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664844-1g |
3-Hydroxy-5-methoxyisobenzofuran-1(3H)-one |
70097-50-6 | 98% | 1g |
¥11419.00 | 2024-05-03 |
1(3H)-Isobenzofuranone, 3-hydroxy-5-methoxy- Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 1(3H)-Isobenzofuranone, 3-hydroxy-5-methoxy-
Research Briefing on 1(3H)-Isobenzofuranone, 3-hydroxy-5-methoxy- (CAS: 70097-50-6): Recent Advances and Applications
1(3H)-Isobenzofuranone, 3-hydroxy-5-methoxy- (CAS: 70097-50-6) is a bioactive compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of complex natural products and its biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This briefing aims to provide a comprehensive overview of the latest research developments related to this compound, highlighting its synthesis, mechanisms of action, and potential clinical applications.
Recent synthetic approaches to 1(3H)-Isobenzofuranone, 3-hydroxy-5-methoxy- have focused on optimizing yield and purity while minimizing environmental impact. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel green chemistry method using catalytic hydrogenation, achieving a 92% yield with reduced solvent waste. This advancement is particularly relevant for scalable production in pharmaceutical manufacturing. Additionally, computational modeling has been employed to predict the compound's reactivity and stability under various conditions, further aiding in process optimization.
In terms of biological activity, emerging research has elucidated the compound's mechanism of action at the molecular level. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that 1(3H)-Isobenzofuranone, 3-hydroxy-5-methoxy- exhibits selective inhibition of cyclooxygenase-2 (COX-2), suggesting its potential as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects. Moreover, in vitro studies have shown promising results in cancer cell lines, where the compound induced apoptosis via the mitochondrial pathway, particularly in breast and colon cancer models.
The pharmacokinetic profile of 1(3H)-Isobenzofuranone, 3-hydroxy-5-methoxy- has also been a subject of recent investigation. A preclinical study published in European Journal of Pharmaceutical Sciences (2024) revealed improved oral bioavailability through nanoformulation techniques, addressing previous challenges related to its poor water solubility. This development opens new avenues for its use in oral drug delivery systems, potentially expanding its therapeutic applications.
Looking forward, several research groups are exploring the derivatization of 1(3H)-Isobenzofuranone, 3-hydroxy-5-methoxy- to enhance its pharmacological properties. Structure-activity relationship (SAR) studies have identified specific positions on the molecule that can be modified to improve target selectivity and potency. These findings, combined with advances in drug delivery technologies, position this compound as a promising candidate for further drug development in areas such as chronic inflammation and oncology.
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